molecular formula C21H18F4N4O2S2 B2867195 N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide CAS No. 497060-88-5

N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide

Cat. No.: B2867195
CAS No.: 497060-88-5
M. Wt: 498.51
InChI Key: MYEKCLAEWFYMNT-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,4-diazepane (7-membered ring) core substituted with two carbamothioyl groups. Each carbamothioyl moiety is linked to a 2,6-difluorobenzoyl group, distinguishing it from simpler urea-based derivatives. The thiourea (carbamothioyl) linkages and diazepane backbone confer unique conformational flexibility and electronic properties compared to rigid phenyl-based analogs.

Hypothesized Synthesis: While direct synthesis details are unavailable, analogous compounds (e.g., thiazole-adamantane hybrids) are synthesized via multistep coupling reactions, such as thiourea formation between isothiocyanates and amines . The diazepane ring likely requires cyclization of a diamine precursor with thiocarbonyl reagents.

Potential Applications: Based on structural similarities to benzamide-derived pesticides (e.g., chitin synthesis inhibitors), the compound may target insect growth regulation. Its thiourea groups could enhance metal-binding affinity, suggesting applications in enzyme inhibition or chelation therapy .

Properties

IUPAC Name

N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F4N4O2S2/c22-12-4-1-5-13(23)16(12)18(30)26-20(32)28-8-3-9-29(11-10-28)21(33)27-19(31)17-14(24)6-2-7-15(17)25/h1-2,4-7H,3,8-11H2,(H,26,30,32)(H,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEKCLAEWFYMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=S)NC(=O)C2=C(C=CC=C2F)F)C(=S)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a diazepane ring and difluorobenzamide moieties. Its molecular formula is C17H16F4N2O2S2, indicating the presence of sulfur and fluorine substituents that may influence its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound possesses antibacterial activity against various strains of bacteria including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis
  • Acinetobacter baumannii

The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for these bacterial strains. Additionally, it demonstrated antimycobacterial activity with a MIC value of 40 µg/mL against Mycobacterium tuberculosis H37Rv .

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, initial studies suggest that the presence of the carbamothioyl group may play a crucial role in disrupting bacterial cell wall synthesis or function.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated that the compound's antibacterial properties were comparable to those of established antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Bacillus subtilis31.25
Acinetobacter baumannii62.5
Mycobacterium tuberculosis40

Study 2: Structural Activity Relationship (SAR)

Further investigations into the structural activity relationship (SAR) of related compounds revealed that modifications to the diazepane ring and substitution patterns on the benzamide moiety significantly influenced biological activity. Compounds with additional electron-withdrawing groups exhibited enhanced antimicrobial properties, suggesting that electronic effects are critical in optimizing efficacy .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Functional Groups Molecular Formula (Inferred) Primary Application
Target Compound 1,4-Diazepane Two carbamothioyl, 2,6-difluorobenzoyl ~C₁₉H₁₄F₄N₄O₂S₂ Hypothesized insecticide
Diflubenzuron Urea-linked phenyl Urea, 2,6-difluorobenzoyl, 4-Cl-phenyl C₁₄H₉ClF₂N₂O₂ Insecticide (chitin inhibitor)
Novaluron Urea-linked trifluoroethoxy Urea, 2,6-difluorobenzoyl, Cl, CF₃O C₁₇H₉ClF₈N₂O₄ Insect growth regulator
Flufenoxuron Urea-linked fluorophenyl Urea, 2,6-difluorobenzoyl, Cl, CF₃ C₂₁H₁₃ClF₆N₂O₃ Acaricide/insecticide
Thiazole-adamantane hybrid Thiazole-adamantane Adamantane, thiazole, 2,6-difluorobenzamide C₂₉H₂₅F₂N₃O₂S Enzyme inhibitor

Key Observations :

  • Backbone Flexibility : The diazepane core in the target compound allows greater conformational adaptability compared to rigid aromatic backbones in urea derivatives (e.g., diflubenzuron) . This may enhance binding to flexible enzyme active sites.
  • Thiourea vs.
  • Halogenation: All analogs share 2,6-difluorobenzoyl groups, which improve lipophilicity and membrane penetration. Additional substituents (e.g., Cl, CF₃ in novaluron) fine-tune target specificity .

Physicochemical Properties

  • Solubility : Thiourea derivatives generally exhibit lower aqueous solubility than urea analogs due to reduced polarity. The diazepane ring may mitigate this via hydrophilic amine groups.
  • Acid Dissociation (pKa) : The thiazole-adamantane hybrid has pKa values between 6.8–7.2 , suggesting moderate basicity. The target compound’s diazepane amines may display similar pKa, influencing protonation state in physiological environments.

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